molecular formula C20H22F3N3OS B14462486 10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL CAS No. 66519-29-7

10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL

Cat. No.: B14462486
CAS No.: 66519-29-7
M. Wt: 409.5 g/mol
InChI Key: HNHDGKNGHBMOJZ-UHFFFAOYSA-N
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Description

10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL is a complex organic compound that belongs to the phenothiazine class. This compound is characterized by the presence of a piperazine ring, a trifluoromethyl group, and a phenothiazine core. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL typically involves multiple steps, starting from the phenothiazine core. The process includes:

    Nitration: Introduction of a nitro group to the phenothiazine core.

    Reduction: Conversion of the nitro group to an amine group.

    Alkylation: Attachment of the piperazine ring via an alkyl chain.

    Trifluoromethylation: Introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenothiazine oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its potential use in treating various medical conditions, including psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or other proteins, leading to changes in cellular function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Trifluoperazine: A phenothiazine derivative with similar structural features.

    Fluphenazine: Another phenothiazine compound with a piperazine ring.

    Prochlorperazine: A phenothiazine derivative used in medicine.

Uniqueness

10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity compared to other phenothiazine derivatives.

This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

66519-29-7

Molecular Formula

C20H22F3N3OS

Molecular Weight

409.5 g/mol

IUPAC Name

10-(3-piperazin-1-ylpropyl)-8-(trifluoromethyl)phenothiazin-3-ol

InChI

InChI=1S/C20H22F3N3OS/c21-20(22,23)14-2-5-18-17(12-14)26(9-1-8-25-10-6-24-7-11-25)16-4-3-15(27)13-19(16)28-18/h2-5,12-13,24,27H,1,6-11H2

InChI Key

HNHDGKNGHBMOJZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)C(F)(F)F

Origin of Product

United States

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